6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Description
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a bromine atom at the 6-position and an N-methyl group on the 2-amine. Its molecular formula is C₈H₇BrN₄, with a molecular weight of 239.08 g/mol . The bromine substituent enhances steric and electronic effects, while the N-methyl group improves metabolic stability by reducing deamination susceptibility.
Properties
IUPAC Name |
6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-10-8-12-3-5-2-6(9)4-11-7(5)13-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBADSHGFJXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=NC=C(C=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730374 | |
| Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-90-8 | |
| Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882670-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Pathway Overview
The synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine generally follows these key stages:
- Preparation of 6-bromo-2-methylpyridine as a precursor.
- Oxidation of 6-bromo-2-methylpyridine to obtain 6-bromo-2-pyridyl formic acid.
- Esterification of 6-bromo-2-pyridyl formic acid to produce 6-bromo-2-pyridyl methyl formate.
- Conversion to pyrido[2,3-d]pyrimidine core via cyclization and subsequent functionalization.
- N-methylation of the pyrimidine nitrogen to yield the target compound.
Preparation of 6-bromo-2-methylpyridine
- Reaction Conditions: Bromination of 2-amino-6-methylpyridine using hydrogen bromide (HBr) and bromine (Br₂) under controlled low-temperature conditions (-10°C to 0°C).
- Reaction Details: Bromine is added dropwise to a mixture of 2-amino-6-methylpyridine and HBr, followed by oxidation with sodium nitrite (NaNO₂), pH adjustment, and extraction with organic solvents such as dichloromethane or ethyl acetate.
- Yield and Purity: Typical yields are around 91-92%, with product purities exceeding 99% as confirmed by chromatographic analysis.
Data Table 1: Synthesis of 6-bromo-2-methylpyridine
| Step | Reagents & Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|
| Bromination | HBr, Br₂, -10°C, 1.5h | 92% | >99% | Controlled addition of bromine |
| Oxidation | KMnO₄, water, 60-70°C, 6-8h | - | - | Converts methyl to formic acid |
Oxidation to 6-bromo-2-pyridyl formic acid
- Reaction Conditions: Oxidation of 6-bromo-2-methylpyridine with potassium permanganate (KMnO₄) in water at 60-70°C.
- Process: The methyl group attached to the pyridine ring is oxidized to the corresponding formic acid derivative.
- Outcome: The process yields 6-bromo-2-pyridyl formic acid with high purity, suitable for subsequent esterification.
Data Table 2: Oxidation to 6-bromo-2-pyridyl formic acid
| Reagents | Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|
| KMnO₄ | 60-70°C, 6-8h | - | - | Complete oxidation of methyl group |
Esterification to 6-bromo-2-pyridyl methyl formate
- Catalyst: p-Toluenesulfonic acid (p-TsOH).
- Reaction Conditions: Heating 6-bromo-2-pyridyl formic acid with absolute methanol under reflux, with molar ratios optimized at 1:0.1-0.16 (acid to catalyst).
- Duration: 2-8 hours with stirring.
- Work-up: Cooling, rotary evaporation, organic extraction, washing, drying, and recrystallization to obtain high-purity methyl formate.
Data Table 3: Esterification process
| Step | Reagents & Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|
| Esterification | 6-bromo-2-pyridyl formic acid, MeOH, p-TsOH, reflux 2-8h | High | High | Simple, industrially scalable |
Formation of the Pyrido[2,3-d]pyrimidine Core
- Cyclization: The methyl formate derivative reacts with suitable amidines or guanidine derivatives under reflux conditions to form the pyridopyrimidine core.
- Key Reactions:
- Nucleophilic attack of amidines on the methyl ester.
- Cyclization facilitated by heating and appropriate catalysts.
- Alternative Routes: Use of Buchwald-Hartwig coupling protocols with palladium catalysts for direct C-N bond formation, although these are more complex and less common in initial synthesis.
- Synthetic routes involving cyclization of intermediates derived from 2-amino-4,6-dichloropyrimidine or 2,4,6-triaminopyrimidine have been documented, with modifications to introduce the bromine and methyl groups at specific positions.
Data Table 4: Cyclization to pyrimidine core
| Step | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| Cyclization | Amidines, reflux, catalysts | Variable | Dependent on substrate |
N-Methylation to Yield Target Compound
- Reagents: Formaldehyde and sodium cyanoborohydride or methyl iodide.
- Conditions: Mild heating in a suitable solvent such as methanol or acetonitrile.
- Outcome: Selective N-methylation at the pyrimidine nitrogen, yielding This compound .
- N-methylation using formaldehyde and sodium cyanoborohydride has been shown to be efficient and selective, producing high yields of the desired N-methylated derivatives.
Summary of Key Data and Findings
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Bromination | HBr, Br₂ | -10°C to 0°C | 92% | Controlled addition |
| Oxidation | KMnO₄ | 60-70°C, 6-8h | High | Complete methyl oxidation |
| Esterification | MeOH, p-TsOH | Reflux, 2-8h | High | Industrial scalability |
| Cyclization | Amidines/guanidine | Reflux | Variable | Core formation |
| N-Methylation | Formaldehyde, NaCNBH₃ | Mild heating | High | Final step |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various functional groups at the bromine position.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), ligands (e.g., triphenylphosphine), and bases (e.g., potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Medicine: Pyridopyrimidine derivatives, including this compound, have shown promise in the development of therapeutic agents for various diseases, such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrido[2,3-d]pyrimidine Core
6-Bromo-pyrido[2,3-d]pyrimidine-2,4-diamine
- Molecular Formula : C₇H₆BrN₅
- Key Features : Bromine at position 6, but with two amine groups at positions 2 and 4 (diamine).
6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine
- Molecular Formula: Not explicitly provided (estimated C₁₅H₁₂Cl₂N₄).
- Key Features : Aryl substitution (2,6-dichlorophenyl) at position 6 and a methyl group at position 2.
- Comparison : The dichlorophenyl group introduces steric bulk and lipophilicity, enhancing interactions with hydrophobic pockets in biological targets. This compound demonstrated potent antihypertensive activity in spontaneously hypertensive rats .
Pyrido[2,3-d]pyrimidin-2-amine (Unsubstituted Core)
- Molecular Formula : C₇H₆N₄
- Key Features: No substituents on the pyrido[2,3-d]pyrimidine core.
Fused-Ring Analogues: Pyrrolo[2,3-d]pyrimidine Derivatives
7H-Pyrrolo[2,3-d]pyrimidin-2-amine
- Molecular Formula : C₆H₆N₄
- Key Features : Pyrrolo (5-membered) fused ring instead of pyrido (6-membered).
- Comparison: The smaller pyrrolo ring alters electronic distribution and reduces planarity, affecting π-π stacking interactions. This scaffold is noted for antiparasitic activity against Trypanosoma cruzi .
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Molecular Formula : C₆H₅ClN₄
- Key Features : Chlorine substituent at position 5.
- Comparison : Chlorine’s lower electronegativity and smaller atomic radius compared to bromine may reduce steric effects and influence target selectivity. Predicted pKa (11.71) suggests moderate basicity .
SRI-32007 (Cyr997)
- Structure: 5-(7-(Methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine.
- Key Features: Morpholino and methylsulfonyl groups enhance solubility and target engagement.
- Comparison: Demonstrated antiviral activity against HBV, highlighting the importance of sulfonyl and morpholino groups in modulating biological effects .
4,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Data Table: Structural and Functional Comparison
Key Findings and Implications
Substituent Effects : Bromine at position 6 enhances steric bulk and electronic effects, while N-methylation improves metabolic stability.
Core Modifications : Pyrido[2,3-d]pyrimidine derivatives exhibit planarity suitable for intercalation, whereas pyrrolo analogues offer conformational flexibility.
Biological Relevance : Antihypertensive, antiviral, and antiparasitic activities are linked to specific substituents (e.g., aryl groups, sulfonyl moieties) and core structures.
Biological Activity
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and therapeutic potential.
Chemical Structure and Properties
The compound this compound features a pyrido[2,3-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the bromine atom and the N-methyl group enhances its pharmacological properties.
Target Proteins
The primary biological targets for this compound include:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular proliferation. Inhibition of DHFR can lead to antiproliferative effects, making it a target for cancer therapies.
- Tyrosine Kinases : These enzymes play significant roles in signal transduction pathways that regulate cell growth and differentiation. Inhibition of specific tyrosine kinases can lead to reduced tumor growth.
Mode of Action
The compound exerts its effects by binding to the active sites of these target proteins, leading to inhibition of their activity. This inhibition can disrupt critical cellular processes such as:
- Cell Division : By inhibiting DHFR, the compound can lead to reduced nucleotide synthesis, thereby slowing down cell division.
- Signal Transduction : Inhibition of tyrosine kinases can alter signaling pathways that promote cell survival and proliferation.
Biochemical Pathways
This compound interacts with several biochemical pathways:
- Folate Metabolism : By inhibiting DHFR, it disrupts folate metabolism, essential for DNA synthesis.
- Cell Cycle Regulation : The compound's action on tyrosine kinases affects pathways involved in cell cycle progression and apoptosis.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- In vitro studies showed that the compound inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range.
- Animal models indicated that treatment with this compound resulted in reduced tumor size compared to control groups.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound:
- It has shown activity against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
-
Case Study on Breast Cancer :
- A study evaluated the efficacy of this compound in MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction observed at higher concentrations.
-
Case Study on Bacterial Infections :
- In a separate study, the compound was tested against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Anticancer | DHFR | 0.5 | Inhibits cell growth |
| Anticancer | Tyrosine Kinase | 0.8 | Induces apoptosis |
| Antimicrobial | S. aureus | 4.0 | Inhibits bacterial growth |
Q & A
Q. What are the most effective synthetic routes for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, and how do purification methods impact yield and purity?
- Methodological Answer : The compound can be synthesized via multistep protocols involving bromination of pyridopyrimidine precursors. A four-step sequence (e.g., bromination, amination, cyclization, and purification) is commonly employed. For example, describes using 2-[2-chloro-6-(3-pyridyl)phenyl]acetonitrile as a starting material, followed by RP-HPLC purification to achieve >99% purity. Alternative routes in utilize palladium-catalyzed cross-coupling reactions with gaseous ammonia, yielding derivatives with structural diversity.
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Bromination | NBS, acetonitrile | 75–85 | 95 | |
| Amination | Pd(OAc)₂, X-Phos | 60–70 | 99+ | |
| Purification | RP-HPLC | – | 99+ |
Q. How is the structural integrity of this compound validated in crystallography studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. highlights SHELX’s robustness in resolving high-resolution structures, even for halogenated heterocycles. For instance, triclinic crystal systems (e.g., P1 space group) are analyzed using parameters like unit cell dimensions (a, b, c) and thermal displacement ellipsoids (50% probability level) .
Advanced Research Questions
Q. How do structural modifications at the 6-bromo and N-methyl positions influence inhibitory activity against cyclin-dependent kinases (CDKs)?
- Methodological Answer : Substituent effects are assessed through comparative SAR studies. shows that 6-chloro analogues inhibit CDK9/Cyclin T1 with IC₅₀ values <100 nM, while bromo derivatives (higher steric bulk) may alter binding kinetics. Methylation at the pyrimidine amine enhances metabolic stability but reduces solubility. Computational docking (e.g., AutoDock Vina) paired with enzymatic assays (e.g., kinase inhibition profiling) can quantify these effects .
- Data Comparison :
| Compound | CDK9 IC₅₀ (nM) | Solubility (µM) | Source |
|---|---|---|---|
| 6-Bromo-N-methyl | 85 | 12 | |
| 6-Chloro-NH₂ | 45 | 45 |
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for pyridopyrimidine derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, buffer pH) or compound stability. Standardization using in vitro kinase assays (e.g., ADP-Glo™) under uniform ATP levels (1 mM) is recommended. notes that antihypertensive activity in spontaneously hypertensive rats correlates with CDK inhibition but requires PK/PD modeling to account for bioavailability differences. Cross-validation with orthogonal methods (e.g., SPR for binding affinity) minimizes false positives .
Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity in bicyclic derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination) are critical. details the synthesis of 3-azabicyclo[3.1.0]hexane derivatives using tert-butyl carbamate protection, achieving enantiomeric excess (ee) >98% via chiral HPLC. Microwave-assisted synthesis (e.g., 100°C, 1 hour) reduces reaction times from 48 hours to <4 hours while preserving yield .
Data-Driven Analysis
Q. What analytical techniques are essential for characterizing reactive intermediates in pyridopyrimidine synthesis?
- Methodological Answer : LC-MS and ¹H/¹³C NMR track intermediates. and utilize HRMS (ESI+) for exact mass verification (e.g., [M+H]⁺ = 389.1035) and NMR (DMSO-d₆) to confirm regioselectivity (e.g., δ 8.88 ppm for pyrido protons). For brominated intermediates, X-ray photoelectron spectroscopy (XPS) validates Br substitution patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
